1-[(2-Fluorophenyl)methyl]azetidin-3-ol
Overview
Description
“1-[(2-Fluorophenyl)methyl]azetidin-3-ol” is a chemical compound . It is commonly known as 3-Fluorophenylmethylazetidin-3-ol. Its molecular formula is C10H12FNO .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 181.21 .Scientific Research Applications
Azetidine Derivatives as Antimicrobial Agents
Azetidine and its derivatives, including "1-[(2-Fluorophenyl)methyl]azetidin-3-ol," have been explored for their antimicrobial properties. Patel and Desai (2005) synthesized a series of azetidinones under solvent-free conditions using microwave irradiation, which showed notable antimicrobial activity. This approach signifies the compound's relevance in developing new antimicrobial agents with enhanced efficiency and environmental friendliness (Patel & Desai, 2005).
Azetidines in Antiviral Research
Research by Zoidis et al. (2003) on heterocyclic rimantadine analogues, including azetidine derivatives, highlighted their antiviral activity against influenza A virus. Their study demonstrated the potential of modifying the azetidine ring to enhance antiviral efficacy, providing a pathway for the development of new antiviral drugs (Zoidis et al., 2003).
Role in Drug Design and Synthesis
The structural modification of azetidine compounds, including "this compound," plays a crucial role in drug design. For instance, Ghosal et al. (2004) discussed the glucuronidation of ezetimibe, a cholesterol-lowering agent, by human UDP-glucuronosyltransferase enzymes. This study emphasizes the importance of azetidine derivatives in modifying drug properties for improved efficacy and metabolization (Ghosal et al., 2004).
Synthesis and Characterization of Azetidine Derivatives
The synthesis and characterization of azetidine derivatives, including "this compound," offer valuable insights into their chemical properties and potential applications. The work by Reddy et al. (2011) on the optimized synthesis of 1-benzylazetidin-3-ol showcases the compound's significance as an intermediate in producing substituted azetidine, highlighting the versatility of azetidine derivatives in chemical synthesis (Reddy et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Azetidines
are a class of organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom . They are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNOZYSYGFIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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